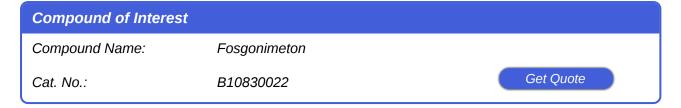


The Role of Fosgonimeton in Promoting Neuronal Connectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosgonimeton (ATH-1017) is an investigational small molecule prodrug that, upon conversion to its active metabolite fosgo-AM, acts as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway.[1][2] This pathway is integral to neuronal health, survival, and plasticity.[3][4] Preclinical evidence strongly suggests that fosgonimeton, through fosgo-AM, promotes synaptogenesis and neurite outgrowth, highlighting its therapeutic potential for neurodegenerative diseases characterized by synaptic loss and neuronal network dysfunction.
[5] This guide provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies related to fosgonimeton's role in enhancing neuronal connectivity.

Mechanism of Action: Positive Modulation of the HGF/MET Signaling Pathway

Fosgonimeton's therapeutic effects are mediated by its active metabolite, fosgo-AM, which enhances the signaling cascade initiated by the binding of Hepatocyte Growth Factor (HGF) to its receptor tyrosine kinase, MET. This positive modulation leads to the autophosphorylation of the MET receptor and the subsequent activation of downstream intracellular signaling pathways, primarily the Phosphatidylinositol 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.

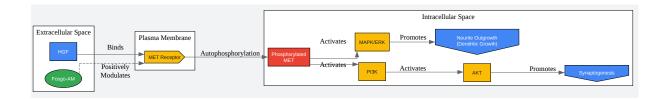


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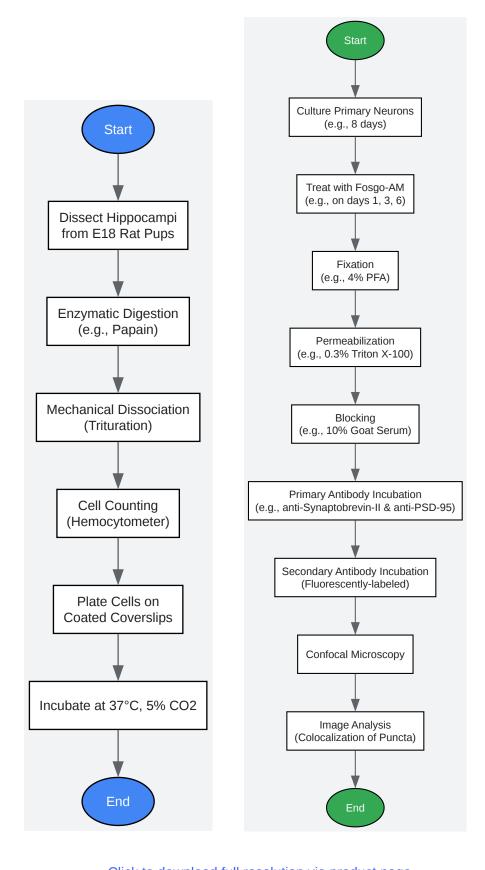
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Activation of these pathways culminates in a range of neurotrophic effects, including the promotion of neurite outgrowth and the formation of new synapses (synaptogenesis). Notably, studies have indicated that the MAPK/ERK pathway is predominantly responsible for mediating increases in dendritic length, while the PI3K/AKT pathway is crucial for the observed increases in synapse density.









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